ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a tetrahydropyrido[2,3-d]pyrimidine core with various substituents such as a phenyl group, a propylthio group, and an ethyl ester group
Properties
IUPAC Name |
ethyl 7-methyl-4-oxo-5-phenyl-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-4-11-27-20-22-17-16(18(24)23-20)15(13-9-7-6-8-10-13)14(12(3)21-17)19(25)26-5-2/h6-10,15H,4-5,11H2,1-3H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLRAOOUZZXNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-4-oxo-5-phenyl-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as 2-aminopyrimidine derivatives, with suitable aldehydes and thiols under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups onto the pyrimidine ring .
Scientific Research Applications
Structural Overview
The compound features a tetrahydropyrido[2,3-d]pyrimidine core with significant substituents:
- Phenyl Group : Enhances biological activity and solubility.
- Propylthio Group : Imparts unique chemical properties that can influence reactivity.
- Ethyl Ester Group : Affects pharmacokinetics and bioavailability.
Synthetic Routes
The synthesis involves multi-step organic reactions. A common method includes:
- Condensation of 2-Aminopyrimidine Derivatives : Combined with suitable aldehydes and thiols.
- Catalysis : Often catalyzed by acids or bases with controlled heating to facilitate product formation.
- Industrial Methods : Large-scale production utilizes continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions
The compound can undergo various reactions:
- Oxidation : Introducing additional functional groups.
- Reduction : Converting ketone groups to alcohols.
- Substitution : Adding new substituents onto the pyrimidine ring.
Major Products Formed
The products depend on the specific reagents and conditions used. For instance:
- Oxidation may yield hydroxylated derivatives.
- Substitution can introduce new alkyl or aryl groups.
Medicinal Chemistry
Ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has shown potential as a pharmacological agent in:
- Neurodegenerative Diseases : Studies indicate its efficacy in modulating neuroprotective pathways.
- Cancer Treatment : Exhibits cytotoxicity against various cancer cell lines.
Biological Assays
The compound is utilized in biological assays to investigate:
- Its effects on cellular processes such as apoptosis and proliferation.
- Mechanistic studies on molecular pathways involved in disease progression.
Industrial Applications
The unique structure of this compound makes it valuable as an intermediate in synthesizing other complex organic molecules used in pharmaceuticals and agrochemicals.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results demonstrated significant reduction in cell death compared to untreated controls, suggesting its potential for treating neurodegenerative disorders.
Case Study 2: Anticancer Activity
Research focused on the anticancer properties of this compound revealed that it inhibits cell proliferation in breast cancer cell lines through induction of apoptosis. The mechanism was linked to modulation of key signaling pathways involved in cancer cell survival.
| Study Focus | Findings |
|---|---|
| Neuroprotection | Reduced oxidative stress-induced cell death |
| Anticancer Activity | Inhibition of proliferation and induction of apoptosis |
Mechanism of Action
The mechanism of action of ethyl 7-methyl-4-oxo-5-phenyl-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. For example, it may modulate the activity of kinases or transcription factors involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar pyrimidine core but lacks the propylthio group and has different substituents.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: Another related compound with a piperazine group instead of the propylthio group.
Uniqueness
ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its propylthio group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins.
Biological Activity
Ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves nucleophilic substitution reactions. The characterization of the compound is performed using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Studies have demonstrated that compounds within the pyrido[2,3-d]pyrimidine series exhibit significant anticancer properties. For instance:
- Inhibition of eEF-2K : A related compound (A-484954) showed an IC50 value of 420 nM against eukaryotic elongation factor-2 kinase (eEF-2K), indicating potential for inhibiting cancer cell proliferation in MDA-MB-231 breast cancer cells .
| Compound | Target | IC50 Value (nM) |
|---|---|---|
| A-484954 | eEF-2K | 420 |
| Compound 9 | eEF-2K | 930 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated significant activity against various bacterial strains:
- Disc Diffusion Method : The synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that at higher concentrations (200 μg/mL to 800 μg/mL), there was a notable increase in antimicrobial efficacy .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 200 μg/mL |
| S. aureus | 400 μg/mL |
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrido[2,3-d]pyrimidine structure can enhance biological activity. For example:
- The introduction of different substituents at the R1 and R2 positions has been found to significantly affect the potency against cancer cell lines and microbial strains .
Case Studies
- Cytotoxicity Evaluation : In a study assessing various pyrido[2,3-d]pyrimidine derivatives for cytotoxic effects on human cancer cell lines such as HeLa and HepG2, ethyl 7-methyl-4-oxo derivatives exhibited promising results with total growth inhibition observed at concentrations around 35 µg/mL .
- Antimicrobial Testing : Another study highlighted the compound's effectiveness against multiple microbial strains with significant growth inhibition noted at concentrations above 200 μg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
